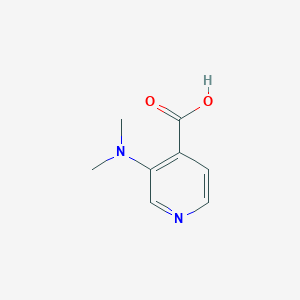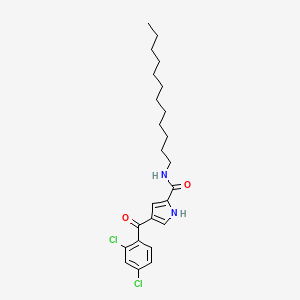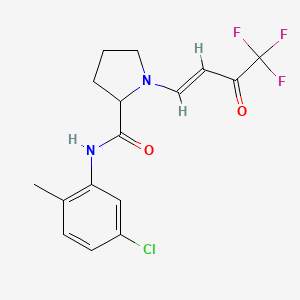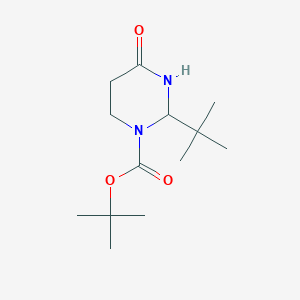
3-(二甲氨基)异烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a dimethylamino group
科学研究应用
3-(Dimethylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: It serves as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It is structurally similar to isoniazid , a well-known antibiotic used to treat mycobacterial infections . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
Isoniazid, a structurally related compound, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of isoniazid, a structurally related compound, have been studied extensively . Isoniazid and its metabolites, acetylisoniazid, isonicotinic acid, and isonicotinuric acid, were investigated in humans by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine .
Result of Action
Isoniazid, a structurally related compound, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms . This suggests that 3-(Dimethylamino)isonicotinic acid may have similar bactericidal effects.
生化分析
Biochemical Properties
It is known that isonicotinic acid derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that isonicotinic acid derivatives can have significant effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isonicotinic acid derivatives can interact with biomolecules at the molecular level, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isonicotinic acid derivatives can have long-term effects on cellular function . These effects can include changes in the product’s stability and degradation over time .
Dosage Effects in Animal Models
It is known that isonicotinic acid derivatives can have significant effects at high doses . These effects can include toxic or adverse effects .
Metabolic Pathways
It is known that isonicotinic acid derivatives can interact with various enzymes and cofactors . These interactions can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that isonicotinic acid derivatives can interact with various transporters and binding proteins . These interactions can potentially affect the compound’s localization or accumulation .
Subcellular Localization
It is known that isonicotinic acid derivatives can be directed to specific compartments or organelles . This localization can potentially affect the compound’s activity or function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)isonicotinic acid can be achieved through several methods. One common approach involves the alkylation of isonicotinic acid with dimethylamine. This reaction typically requires an acid catalyst and can be carried out using methanol or dimethyl ether as the methylating agent . Another method involves the reaction of isonicotinic acid with dimethylamine in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 3-(Dimethylamino)isonicotinic acid often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(Dimethylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science.
相似化合物的比较
Similar Compounds
Isonicotinic acid: A precursor to 3-(Dimethylamino)isonicotinic acid, differing by the absence of the dimethylamino group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
3-(Dimethylamino)isonicotinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(dimethylamino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-9-4-3-6(7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWNMSGVYCWLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2428492.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2428493.png)

![4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2428497.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2428500.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2428502.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)

